3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide
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Description
3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide is a useful research compound. Its molecular formula is C23H20ClN3O2S2 and its molecular weight is 470. The purity is usually 95%.
BenchChem offers high-quality 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The compound of interest, due to its complex structure incorporating features such as a thiazolidinone core, chlorobenzylidene, and indole moieties, is likely to be of significant interest in the development of novel therapeutic agents. Thiazolidinones, in particular, have been extensively researched for their potential biological activities. For instance, a related study focused on the synthesis of indole-based hybrid oxadiazole scaffolds, highlighting the importance of structural modifications in enhancing biological activity, especially as urease inhibitors. These modifications can significantly impact the therapeutic potential of compounds, suggesting a possible application for our compound of interest in similar domains (Nazir et al., 2018).
Antimicrobial and Antifungal Activities
Compounds with structural similarities to the one have been synthesized and tested for their antimicrobial and antifungal properties. For example, derivatives have shown significant activity against various bacterial and fungal strains, indicating the potential of our compound as a starting point for developing new antimicrobial agents (Zala, Dave, & Undavia, 2015).
Anticancer Potential
The structural framework of thiazolidinone derivatives, especially those substituted with chlorobenzylidene and bearing an indole unit, suggests potential anticancer activity. Research into similar molecules has identified compounds with moderate antitumor activity against various cancer cell lines, suggesting a promising area of application for our compound in cancer research (Horishny & Matiychuk, 2020).
properties
IUPAC Name |
3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c24-18-7-3-1-5-15(18)13-20-22(29)27(23(30)31-20)12-10-21(28)25-11-9-16-14-26-19-8-4-2-6-17(16)19/h1-8,13-14,26H,9-12H2,(H,25,28)/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUAZSNHIAAGAT-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide |
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